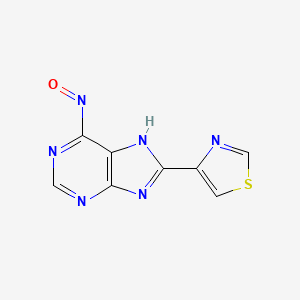
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a heterocyclic compound that features both a purine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.
Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Nitroso-7H-purine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
8-(1,3-Thiazol-4-yl)-7H-purine: Lacks the nitroso group, reducing its potential for covalent interactions with biological targets.
Uniqueness
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is unique due to the presence of both the nitroso and thiazole groups, which confer a combination of reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
65911-29-7 |
|---|---|
Molecular Formula |
C8H4N6OS |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13) |
InChI Key |
SDQSEOMTKOPFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


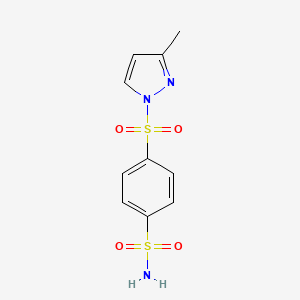
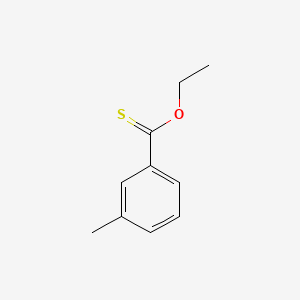
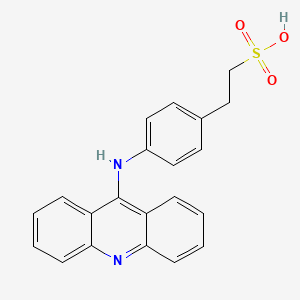
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
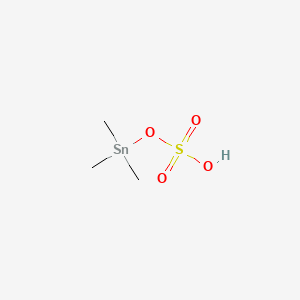

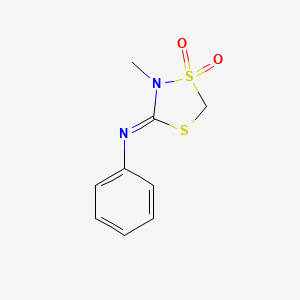
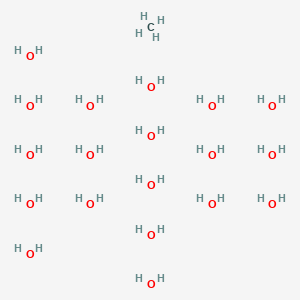
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
